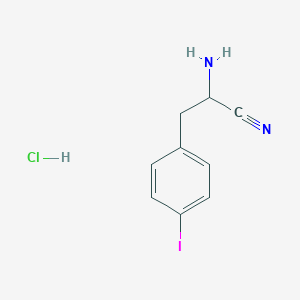
2-Amino-3-(4-iodophenyl)propanenitrile;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-iodophenyl)propanenitrile;hydrochloride is a chemical compound with the molecular formula C9H10ClIN2 It is a derivative of phenylalanine, where the phenyl group is substituted with an iodine atom at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-iodophenyl)propanenitrile;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-iodobenzaldehyde.
Formation of Intermediate: The 4-iodobenzaldehyde undergoes a condensation reaction with malononitrile in the presence of a base to form 2-(4-iodophenyl)acetonitrile.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in 2-Amino-3-(4-iodophenyl)propanenitrile.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(4-iodophenyl)propanenitrile;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the iodine atom.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-iodophenyl)propanenitrile;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4-iodophenyl)propanenitrile;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(4-nitrophenyl)propanenitrile;hydrochloride: Similar structure but with a nitro group instead of an iodine atom.
2-Amino-3-(4-bromophenyl)propanenitrile;hydrochloride: Similar structure but with a bromine atom instead of an iodine atom.
2-Amino-3-(4-chlorophenyl)propanenitrile;hydrochloride: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
2-Amino-3-(4-iodophenyl)propanenitrile;hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions.
Eigenschaften
Molekularformel |
C9H10ClIN2 |
|---|---|
Molekulargewicht |
308.54 g/mol |
IUPAC-Name |
2-amino-3-(4-iodophenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C9H9IN2.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4,9H,5,12H2;1H |
InChI-Schlüssel |
XVXWSENRIJBQOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C#N)N)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


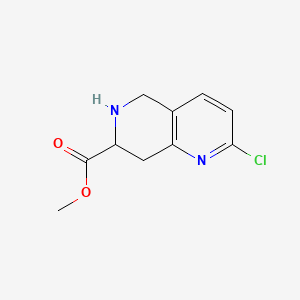
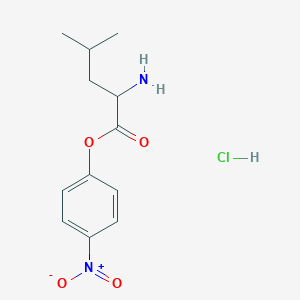

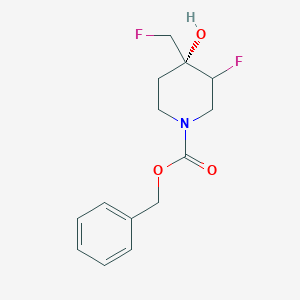

![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)

![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)

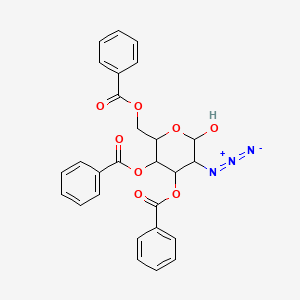

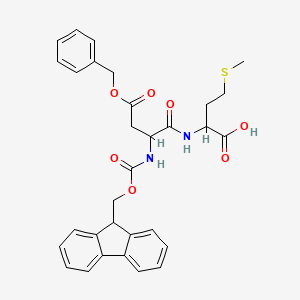
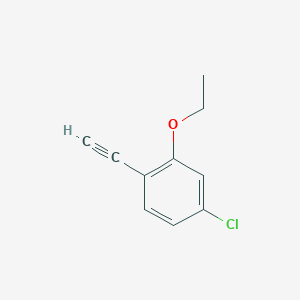
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)
